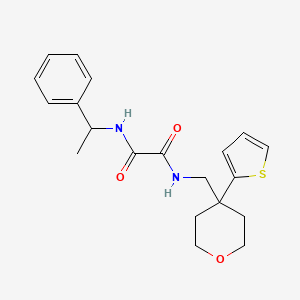
N1-(1-phenylethyl)-N2-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)oxalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N1-(1-phenylethyl)-N2-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)oxalamide is a useful research compound. Its molecular formula is C20H24N2O3S and its molecular weight is 372.48. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
N1-(1-phenylethyl)-N2-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)oxalamide is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
The chemical formula for this compound is C19H24N2O3S. The compound features a complex structure that includes an oxalamide moiety and a thiophene ring, which are known to influence its biological properties.
| Property | Value |
|---|---|
| Molecular Weight | 356.47 g/mol |
| Log P (octanol/water) | 1.57 |
| Solubility | Soluble in DMSO |
| Stability | Stable under standard conditions |
Antitumor Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antitumor activity. For example, derivatives containing the tetrahydro-pyran structure have been shown to inhibit ALK5 (activin-like kinase 5), a receptor implicated in tumor growth and fibrosis. In vitro assays demonstrated that these compounds inhibited ALK5 autophosphorylation with IC50 values in the nanomolar range, suggesting potent activity against cancer cell lines .
The proposed mechanism of action involves the inhibition of TGF-beta signaling pathways, which are crucial in cancer progression and metastasis. By blocking ALK5, these compounds can disrupt the downstream signaling cascades that promote tumor growth and survival .
Pharmacokinetics and Toxicity
Pharmacokinetic studies have revealed favorable profiles for similar compounds, including good oral bioavailability and minimal toxicity at therapeutic doses. For instance, oral administration in animal models resulted in significant tumor growth inhibition without observable adverse effects .
Case Studies
- Case Study on ALK5 Inhibition : A study investigated the effects of a compound structurally related to this compound on CT26 xenograft models. The treatment led to a marked reduction in tumor size, validating the antitumor potential of this class of compounds .
- Clinical Relevance : Another study highlighted the potential use of oxalamide derivatives in treating fibrotic diseases by targeting TGF-beta pathways. The results suggest that these compounds could be repurposed for therapeutic applications beyond oncology .
Propriétés
IUPAC Name |
N'-(1-phenylethyl)-N-[(4-thiophen-2-yloxan-4-yl)methyl]oxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O3S/c1-15(16-6-3-2-4-7-16)22-19(24)18(23)21-14-20(9-11-25-12-10-20)17-8-5-13-26-17/h2-8,13,15H,9-12,14H2,1H3,(H,21,23)(H,22,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSKURSUICAJTJP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)C(=O)NCC2(CCOCC2)C3=CC=CS3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














